molecular formula C16H15BrN2O3 B5420161 4-bromo-N-[(E)-3-(ethylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide

4-bromo-N-[(E)-3-(ethylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B5420161
M. Wt: 363.21 g/mol
InChI Key: DNMNOHNLPYLEBF-GXDHUFHOSA-N
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Description

4-bromo-N-[(E)-3-(ethylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide is a synthetic organic compound that features a bromine atom, an ethylamino group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(E)-3-(ethylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide typically involves a multi-step process. One common method includes the following steps:

    Amidation: Formation of the benzamide structure.

    Condensation: Reaction of the benzamide with ethylamine and a furan derivative under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[(E)-3-(ethylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation reactions may use reagents like bromine or chlorine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

4-bromo-N-[(E)-3-(ethylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-[(E)-3-(ethylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-3-[(ethylamino)methyl]phenol
  • 4-bromo-N,N-bis(4-iodophenyl)aniline

Uniqueness

4-bromo-N-[(E)-3-(ethylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-bromo-N-[(E)-3-(ethylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3/c1-2-18-16(21)14(10-13-4-3-9-22-13)19-15(20)11-5-7-12(17)8-6-11/h3-10H,2H2,1H3,(H,18,21)(H,19,20)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMNOHNLPYLEBF-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=CC1=CC=CO1)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)/C(=C\C1=CC=CO1)/NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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